molecular formula C8H4BrCl2FO B2698330 2,3-Dichloro-6-fluorophenacyl bromide CAS No. 886762-53-4

2,3-Dichloro-6-fluorophenacyl bromide

Cat. No.: B2698330
CAS No.: 886762-53-4
M. Wt: 285.92
InChI Key: GJDPLKNLLDFOFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dichloro-6-fluorophenacyl bromide typically involves the bromination of 2,3-dichloro-6-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dichloro-6-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-6-fluorophenacyl bromide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Medicine: It may be used in the development of pharmaceutical compounds and as a tool in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorophenacyl bromide involves its reactivity with nucleophiles and other reactive species. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reactive species interacting with the compound .

Comparison with Similar Compounds

2,3-Dichloro-6-fluorophenacyl bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and makes it suitable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDPLKNLLDFOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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